molecular formula C9H9N5O2 B13687044 3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine CAS No. 502686-26-2

3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13687044
CAS No.: 502686-26-2
M. Wt: 219.20 g/mol
InChI Key: PRMLZOOZDCNNAF-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-methyl-3-nitrophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-(2-Methyl-3-aminophenyl)-1H-1,2,4-triazol-5-amine.

    Substitution: Various substituted triazole derivatives.

    Oxidation: 3-(2-Carboxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine.

Scientific Research Applications

3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the nitrophenyl and triazole moieties, which confer distinct chemical and biological properties

Properties

502686-26-2

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-(2-methyl-3-nitrophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9N5O2/c1-5-6(8-11-9(10)13-12-8)3-2-4-7(5)14(15)16/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

PRMLZOOZDCNNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NN2)N

Origin of Product

United States

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